N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide
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Overview
Description
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide is a heterocyclic compound that features both pyrimidine and pyrazine rings
Mechanism of Action
Target of Action
The primary target of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide, also known as Pyrazinamide, is Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis (TB), a major global health problem .
Mode of Action
Pyrazinamide is a highly specific agent and is active only against Mycobacterium tuberculosis . It is active both in vitro and in vivo, but only at a slightly acidic pH . The compound gets activated to Pyrazinoic acid in the bacilli where it interferes with fatty acid synthase FAS I . This interference disrupts the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .
Biochemical Pathways
The biochemical pathway affected by Pyrazinamide involves the synthesis of new fatty acids in Mycobacterium tuberculosis . By interfering with fatty acid synthase FAS I, Pyrazinamide disrupts this pathway, inhibiting the bacterium’s growth and replication .
Pharmacokinetics
Pyrazinamide exhibits good bioavailability, with more than 90% of the drug being absorbed when taken orally . It is metabolized in the liver and has an elimination half-life of 9 to 10 hours . The drug is excreted through the kidneys .
Result of Action
The result of Pyrazinamide’s action is the inhibition of the growth and replication of Mycobacterium tuberculosis . This leads to a reduction in the bacterial population, aiding in the treatment of tuberculosis .
Action Environment
The efficacy and stability of Pyrazinamide are influenced by the pH of the environment . The drug is active only at a slightly acidic pH, which is typically found in the granulomas of tuberculosis infections . This pH-dependent activity makes Pyrazinamide particularly effective against Mycobacterium tuberculosis, as the bacterium tends to reside in these acidic environments .
Biochemical Analysis
Biochemical Properties
It is known that pyrazine derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities
Cellular Effects
It is known that pyrazine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that the compound has been shown to have high experimental solid-tumor activity in mice
Metabolic Pathways
It is known that pyrazine derivatives can interact with various enzymes and cofactors
Transport and Distribution
It is known that the compound has been studied in cancer patients undergoing a phase I clinical trial
Subcellular Localization
It is known that pyrazine derivatives can have various effects on the activity or function of subcellular compartments
Preparation Methods
The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2,4,6-trimethylpyrimidine derivatives. One common method involves the use of thionyl chloride to convert pyrazine-2-carboxylic acid to its corresponding acyl chloride, which then reacts with 2,4,6-trimethylpyrimidine in the presence of a base such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazinamide: A well-known antitubercular agent that shares structural similarities with the compound .
Pyrrolopyrazine derivatives: These compounds also contain pyrazine rings and exhibit various biological activities, including antimicrobial and anticancer properties.
Pyrimidine derivatives: Compounds like 2,4,6-trimethylpyrimidine are used in the synthesis of this compound and have applications in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-8-11(9(2)17-13(16-8)19(3)4)18-12(20)10-7-14-5-6-15-10/h5-7H,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAXAIMHKDTFRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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